molecular formula C12H11F3N4O3 B2806459 3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1639262-49-9

3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B2806459
CAS No.: 1639262-49-9
M. Wt: 316.24
InChI Key: IKOHPYCNPRUGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a useful research compound. Its molecular formula is C12H11F3N4O3 and its molecular weight is 316.24. The purity is usually 95%.
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Biological Activity

3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The triazolo-pyridine scaffold is known for its diverse biological activities and is synthesized through reactions involving trifluoromethylation and morpholino substitution.

The primary mode of action for this compound involves the inhibition of key kinases involved in cancer cell signaling pathways. Specifically, it has been shown to interact with c-Met and VEGFR-2 kinases:

  • c-Met Kinase Inhibition : The compound exhibits potent inhibitory activity against c-Met kinase, which plays a critical role in tumor growth and metastasis.
  • VEGFR-2 Interaction : By inhibiting VEGFR-2, the compound can also affect angiogenesis, limiting the tumor's blood supply.

These interactions lead to downstream effects on cellular processes such as proliferation and apoptosis.

Cytotoxicity Studies

Various studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (μM) Mechanism Reference
A5491.06 ± 0.16Induces apoptosis
MCF-71.23 ± 0.18Cell cycle arrest (G0/G1 phase)
HeLa2.73 ± 0.33Apoptotic signaling pathways

The IC50 values indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anti-cancer agent.

Study on c-Met Inhibition

In a study evaluating triazolo-pyridazine derivatives similar to our compound, researchers found that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity against A549 and MCF-7 cell lines. The lead compound from this series demonstrated an IC50 value comparable to established inhibitors like Foretinib, suggesting that structural modifications can lead to improved therapeutic profiles .

Anti-Tumor Activity Assessment

Another study focused on a series of triazolo-pyrimidine derivatives that included similar structural motifs. The findings indicated that these derivatives exhibited varying degrees of anti-tumor activity against HT-1080 and Bel-7402 cell lines. Notably, compounds with specific substitutions showed enhanced potency due to favorable interactions with target enzymes .

Properties

IUPAC Name

3-morpholin-4-yl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O3/c13-12(14,15)8-2-1-7(10(20)21)9-16-17-11(19(8)9)18-3-5-22-6-4-18/h1-2H,3-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOHPYCNPRUGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C3N2C(=CC=C3C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.